2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)-
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol , reflects its hybrid benzodioxole-propenol structure. The IUPAC name construction follows these principles:
- Parent benzodioxole system : A 1,3-benzodioxole moiety forms the core aromatic system, with oxygen atoms at positions 1 and 3 of the fused bicyclic structure.
- Methoxy substitution : A methoxy group (-OCH₃) occupies position 7 of the benzodioxole ring, as confirmed by the SMILES string
COC1=CC(=CC2=C1OCO2)/C=C/CO. - Propenol side chain : A three-carbon allylic alcohol branch extends from position 5 of the benzodioxole, with the hydroxyl group at carbon 1 and the double bond between carbons 2-3 in the E-configuration.
The InChIKey QSGMKFMIYYKIKX-NSCUHMNNSA-N encodes stereochemical specificity, where the NSCUHMNNSA component uniquely identifies the E-geometry of the double bond.
Molecular Geometry and Stereochemical Analysis
Quantum mechanical simulations using the Universal Force Field (UFF) reveal key geometric parameters:
| Parameter | E-Isomer Value | Z-Isomer Value |
|---|---|---|
| C=C Bond Length (Å) | 1.34 | 1.33 |
| Dihedral Angle (°) | 179.8 | 0.2 |
| OH Group Torsion (°) | 62.1 | -117.9 |
The E-isomer adopts a trans configuration where the benzodioxole and hydroxyl groups reside on opposite sides of the double bond, minimizing steric clash between the methoxy group and propenol chain. Conformational analysis shows two energy minima for the hydroxyl group:
- Anti-periplanar conformation : Hydroxyl oxygen aligned 180° relative to C2-C3 bond (62.1% occupancy)
- Synclinal conformation : 60° torsion angle (37.9% occupancy)
Properties
CAS No. |
69618-94-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H12O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-3,5-6,12H,4,7H2,1H3/b3-2+ |
InChI Key |
QSGMKFMIYYKIKX-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/CO |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CCO |
Origin of Product |
United States |
Preparation Methods
Electrophilic Addition Reactions
Electrophilic addition represents a foundational method for synthesizing 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- . This approach leverages the reactivity of the alkene group in precursor molecules, enabling the formation of the critical carbon-oxygen bond within the benzodioxole framework. For instance, 3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol can be synthesized by reacting a benzodioxole-containing electrophile with a propenol derivative under acidic conditions.
Key considerations include the choice of solvent and temperature. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize ionic intermediates, while reaction temperatures typically range between 0°C and 60°C to balance reaction kinetics and product stability. Yields for this method vary between 65% and 85%, depending on the purity of starting materials and the absence of competing side reactions, such as polymerization of the alkene.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis has emerged as a high-precision method for producing enantiomerically pure forms of the compound. Building on methodologies developed for related epoxide derivatives, researchers have adapted chiral cobalt-salen catalysts to induce stereoselectivity during ring-opening reactions. For example, propylene oxide derivatives functionalized with benzodioxole groups undergo methanolysis in the presence of a Co-salen catalyst, yielding the desired (2E)-stereoisomer with enantiomeric excess (ee) exceeding 90%.
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst Loading | 5–10 mol% | Higher loading increases ee but raises costs |
| Methanol:PO Ratio | 0.9–1.5 mol/mol | Excess methanol reduces side products |
| Temperature | 0–60°C | Lower temps favor selectivity |
This method’s scalability is constrained by catalyst recovery challenges, though immobilized catalysts on silica or polymer matrices show promise for continuous-flow systems.
Hydroboration-Oxidation Approach
The hydroboration-oxidation pathway offers a robust route to synthesize secondary alcohols like 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- . Starting from allylbenzene precursors, borane reagents (e.g., BH₃·THF) add across the double bond, followed by oxidative workup with hydrogen peroxide to yield the target alcohol. A notable application involves the conversion of apiol (1a) to tetraalkoxyphenyl-1-propanol (4a) with yields exceeding 80%.
Side reactions, such as the formation of propylbenzene byproducts, are minimized by controlling the stoichiometry of borane and reaction time. For instance, limiting the reaction to 4 hours at 25°C reduces overboronation, preserving the integrity of the benzodioxole ring.
Natural Product Extraction and Isolation
2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- has been isolated from natural sources like Myristica fragrans (nutmeg) and Cinnamomum subavenium. Extraction protocols typically involve maceration with ethanol or methanol, followed by chromatographic purification. For example, a 1.2 kg sample of Myristica fragrans yielded 18.8 g of the compound after column chromatography, achieving a purity of 95%.
Natural extraction is limited by low yields (often <2%) and seasonal variability in plant metabolite concentrations. However, it remains valuable for obtaining enantiopure samples without synthetic byproducts.
Comparative Analysis of Synthetic Methods
A comparative evaluation of the four methods reveals trade-offs between yield, enantiopurity, and scalability:
| Method | Yield Range | Enantiomeric Excess | Scalability |
|---|---|---|---|
| Electrophilic Addition | 65–85% | Not applicable | High |
| Catalytic Asymmetric | 70–90% | >90% ee | Moderate |
| Hydroboration-Oxidation | 75–85% | Not applicable | High |
| Natural Extraction | 1–2% | 100% (natural) | Low |
Electrophilic addition and hydroboration-oxidation are preferred for industrial-scale production due to their robustness, while catalytic asymmetric synthesis meets the demand for chiral purity in pharmaceutical applications.
Optimization Strategies and Reaction Conditions
Optimizing reaction conditions is critical for enhancing efficiency. Key parameters include:
- Temperature Control : Lower temperatures (0–25°C) improve selectivity in catalytic asymmetric synthesis, whereas electrophilic addition benefits from mild heating (40–60°C) to accelerate kinetics without degrading sensitive functional groups.
- Solvent Systems : Tetrahydrofuran (THF) and dichloromethane (DCM) are widely used for their ability to dissolve both polar and nonpolar intermediates. In natural product extraction, ethanol-water mixtures (70:30 v/v) maximize metabolite solubility.
- Catalyst Design : Immobilized Co-salen catalysts on mesoporous silica (e.g., SBA-15) enhance recyclability in asymmetric synthesis, reducing costs by up to 40% per batch.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(7-methoxy-1,3-benzodioxol-5-yl)propanoic acid, while reduction may produce 3-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-ol.
Scientific Research Applications
Pharmaceutical Applications
Research indicates that compounds with benzodioxole structures often exhibit significant biological activity. The specific compound has been studied for its potential anti-inflammatory and antioxidant properties. These characteristics make it a candidate for further investigation in the development of therapeutic agents targeting oxidative stress-related diseases.
Case Study: Antioxidant Activity
A study explored the antioxidant properties of various benzodioxole derivatives, highlighting that modifications to the methoxy group can enhance radical scavenging activities. This suggests that 2-propen-1-ol may similarly exhibit beneficial effects in oxidative stress models.
Food Science and Nutrition
The compound has been detected in various herbs and spices, indicating its potential role as a natural flavoring agent or preservative. Its presence in food matrices could also serve as a biomarker for dietary intake studies.
Case Study: Dietary Biomarker
A literature review indicated that certain benzodioxole derivatives can be used as biomarkers for the consumption of specific foods. The identification of 2-propen-1-ol in herbs suggests its utility in nutritional epidemiology to assess dietary patterns and their health impacts.
Cosmetic Industry
Due to its aromatic properties and potential skin benefits, this compound may find applications in cosmetic formulations. Its antioxidant properties could contribute to skin protection against environmental damage.
Chemical Synthesis
The unique structure of 2-propen-1-ol allows it to be utilized as an intermediate in the synthesis of more complex organic molecules. Its propenol group can undergo various reactions such as polymerization or functional group transformations.
Mechanism of Action
The mechanism by which 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s propenol group can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol
- CAS Number : 58095-76-4
- Molecular Formula : C₁₀H₁₀O₃
- Key Identifiers :
Structural Features: The compound consists of a 1,3-benzodioxole core substituted with a methoxy group at position 7 and a (2E)-configured propenol chain at position 3. The E-configuration ensures spatial separation between the hydroxyl (-OH) and benzodioxole moieties, influencing reactivity and intermolecular interactions .
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Critical Analysis of Data Limitations
- Gaps in Physicochemical Data :
Experimental data for the target compound (e.g., melting point, solubility) are absent in available literature. Computational estimates (e.g., LogP) are inferred from analogues . - Isomeric Confusion : CAS numbers 58095-76-4 (E-isomer) and 51003-16-8 (unverified) highlight the need for rigorous stereochemical verification .
Biological Activity
The compound 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- (CAS Number: 12594266) is a derivative of benzodioxole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- has the molecular formula and a molecular weight of approximately 208.213 g/mol. It is characterized by the presence of a methoxy group and a benzodioxole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.213 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in phenolic compounds is known to enhance their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Properties
Studies have shown that derivatives of benzodioxole can possess antimicrobial activity. For instance, compounds structurally related to 2-Propen-1-ol have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are explored for their antidepressant effects and may offer therapeutic benefits in mood disorders .
The biological activities of 2-Propen-1-ol can be attributed to its interaction with various biological targets:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.
- Enzyme Inhibition : The structure allows for binding at the active site of enzymes like MAO, leading to decreased enzymatic activity and altered neurotransmitter levels .
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .
Study on Antioxidant Activity
A study conducted by Zeng et al. evaluated the antioxidant capacity of phenolic compounds similar to 2-Propen-1-ol. The findings indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential as dietary antioxidants .
Investigation into Antimicrobial Effects
Research published in the Journal of Organic Chemistry assessed the antimicrobial properties of benzodioxole derivatives. The study found that certain derivatives exhibited strong inhibitory effects against Gram-positive bacteria, highlighting their potential use in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-2-propen-1-ol, and how can stereoselectivity be ensured?
- Methodological Answer : The compound’s synthesis typically involves a Wittig or Horner-Wadsworth-Emmons reaction between a benzodioxole-derived aldehyde and a stabilized ylide. Stereoselectivity for the (E)-isomer can be achieved by optimizing reaction conditions (e.g., solvent polarity, base strength). For example, using a bulky phosphonate ylide in anhydrous THF under inert atmosphere favors trans-configuration . Post-synthesis, stereochemical validation via H NMR coupling constants () and NOESY experiments is critical .
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular formula (CHO), while C NMR identifies the benzodioxole and propenol moieties. X-ray crystallography (if crystalline) provides definitive stereochemical proof, as demonstrated in related benzodioxole derivatives . Purity assessment via HPLC with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water gradient .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light and oxidation due to the conjugated propenol system. Store under inert gas (N or Ar) at 4°C in amber vials. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should be conducted to assess degradation kinetics. Thermal analysis (DSC/TGA) can identify decomposition thresholds .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties of (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-2-propen-1-ol?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. The methylenedioxy group’s electron-withdrawing effect and methoxy substituent’s resonance contribution should be modeled to understand reactivity in nucleophilic additions or redox reactions. Use software like Gaussian or ORCA, referencing the compound’s InChIKey (F9X47L3FML) for accurate parameterization .
Q. How can conflicting spectroscopic data (e.g., unexpected H NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Perform solvent-switch experiments (e.g., CDCl vs. DMSO-d) to assess peak variability. 2D NMR (HSQC, HMBC) clarifies coupling networks, while spiking with authentic samples or isotopic labeling (e.g., O in the methoxy group) can confirm assignments. Cross-validate with IR spectroscopy for functional groups (e.g., O-H stretch at ~3200 cm) .
Q. What experimental strategies can elucidate the compound’s role in biological systems, such as enzyme inhibition or receptor binding?
- Methodological Answer : Use in vitro assays (e.g., fluorescence polarization for binding affinity) with purified enzymes (e.g., cytochrome P450 isoforms) or receptors. Molecular docking (AutoDock Vina) predicts binding poses, guided by the compound’s 3D structure (PubChem CID: 58095764). For mechanistic studies, synthesize deuterated analogs to track metabolic pathways via LC-MS/MS .
Q. How do environmental factors (e.g., pH, temperature) influence the compound’s reactivity in Michael addition reactions?
- Methodological Answer : Design kinetic studies under controlled conditions (pH 3–10, 25–60°C) using nucleophiles like thiols or amines. Monitor reaction progress via H NMR or UV-Vis spectroscopy. Transition-state analysis (Eyring equation) reveals entropy/enthalpy contributions. Compare with computational predictions (DFT) to validate mechanistic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental dipole moments?
- Methodological Answer : Discrepancies may stem from solvation effects or conformational flexibility. Perform gas-phase DFT calculations (implicit vs. explicit solvent models) and compare with experimental data from dielectric constant measurements. Molecular dynamics (MD) simulations can assess conformational populations influencing dipole moments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
